4'-Bromo-2-iodobenzophenone
Description
4'-Bromo-2-iodobenzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 4' position and an iodine atom at the 2 position on its aromatic rings. Benzophenones with halogen substituents are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and iodine enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive molecules.
Properties
IUPAC Name |
(4-bromophenyl)-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGDAKSOOZSSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641497 | |
| Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-11-0 | |
| Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2-iodobenzophenone typically involves the bromination and iodination of benzophenone derivatives. One common method is the sequential halogenation of benzophenone, where bromine and iodine are introduced under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2-iodobenzophenone may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, which can be further utilized in the synthesis of pharmaceuticals, dyes, and organic materials .
Scientific Research Applications
4’-Bromo-2-iodobenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-iodobenzophenone involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms enhance its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also makes it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table summarizes key benzophenone derivatives with halogen substituents, highlighting differences in molecular weight, substituent positions, and applications:
*Complex derivative with a pyrrolidinomethyl group.
Key Observations:
Substituent Effects :
- Electron-Withdrawing Halogens : Bromine and iodine increase the compound's electrophilicity, facilitating nucleophilic aromatic substitution. Fluorine, being smaller, offers steric advantages but lower polarizability .
- Positional Isomerism : The 4'-Br, 2-I configuration (target compound) likely exhibits distinct reactivity compared to 3'-Br, 2-I (CAS 890098-10-9) due to steric and electronic differences in para vs. meta substitution .
- Synthetic Routes: Halogenated benzophenones are typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For example, 4-Fluoro-2'-iodobenzophenone (CAS 138504-31-1) is prepared through iodination of fluorobenzophenone precursors . Cyclization methods using DMSO/I₂ (as in for chromones) may apply to analogous benzophenones .
- Applications: Pharmaceuticals: 3'-Bromo-2-iodobenzophenone (CAS 890098-10-9) is explicitly marketed for drug development . Material Science: Derivatives like 4'-Bromo-4-iodobenzophenone (CAS 609820-28-2) serve as ligands or building blocks for polymers .
Physicochemical Properties
Comparative data on solubility, melting points, and stability is sparse in the evidence. However, trends can be inferred:
- Molecular Weight: Heavier halogens (I > Br > F) increase molecular weight, impacting solubility in polar solvents. For example, 4-Fluoro-2'-iodobenzophenone (326.11 g/mol) is lighter than bromo-iodo analogs (~387 g/mol) .
- Stability : Iodine’s lower bond dissociation energy may render iodo-substituted compounds more reactive than bromo/fluoro analogs under thermal or photolytic conditions .
Biological Activity
4'-Bromo-2-iodobenzophenone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Formula : C13H8BrI
- Molecular Weight : 335.01 g/mol
- CAS Number : 1133123-02-0
Biological Activity Overview
This compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action often involves interaction with cellular targets that disrupt normal cellular functions.
Antimicrobial Activity
Research has demonstrated that this compound shows enhanced antimicrobial activity against several Gram-positive pathogens. For instance, it has been compared favorably to Linezolid in terms of effectiveness against resistant strains .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Linezolid |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | More effective |
| Streptococcus pneumoniae | 32 µg/mL | Comparable |
| Enterococcus faecalis | 64 µg/mL | Less effective |
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7) using the MTT assay. The results indicated a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. It has been shown to affect:
- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
Safety and Toxicity
While the compound exhibits significant biological activity, its safety profile is also essential. Toxicological assessments indicate potential irritant effects on skin and eyes . Proper handling and usage guidelines must be followed to mitigate risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
